Cas no 557-04-0 (Magnesium stearate)

ステアリン酸マグネシウム(Magnesium stearate)は、白色の微細な粉末で、優れた滑剤および流動助剤として広く利用されています。化学的に安定しており、耐熱性に優れ、製薬や食品添加物、化粧品などの分野で活躍しています。特に錠剤製造においては、圧縮時の摩擦を低減し、均一な成形を可能にします。また、湿気を吸収しにくい特性から、製品の品質安定性を高めます。高い生体適合性を有し、安全性が確認されているため、医療用製剤にも適しています。

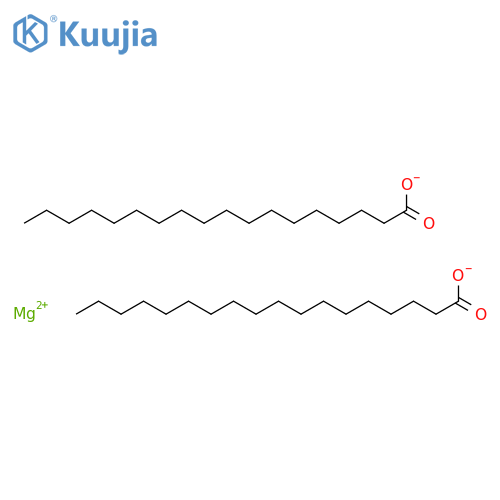

Magnesium stearate structure

商品名:Magnesium stearate

Magnesium stearate 化学的及び物理的性質

名前と識別子

-

- Magnesium Stearate

- MAGENSIUM STEARATE

- MAGNESIUM OCTADECANOATE

- OCTADECANOIC ACID MAGNESIUM SALT

- OCTADECONIC ACID MAGNESIUM SALT

- STEARIC ACID MAGNESIUM SALT

- dibasicmagnesiumstearate

- Dolomol

- magnesiumdistearate

- Magnesiumstearatemedicinal

- petracmg20nf

- stearatedemagnesium

- Magnesium Stearate Bp

- MAGNESIUM STEARATE, TECH.

- MAGNESIUM STEARATE EXTRA PURE DAB, PH. E UR., B.P., PH. FRANC.

- MAGNESIUM STEARATE EXTRA PURE PHARMACOPOEIA

- Magnesium Stearate USP, Kosher

- Magnesium Stearate Veg. NF

- MagnesiumStearatePrecipitated

- Magnesium(II) Stearate

- MAGN

- MAGNESIUM STEARATE API

- MAGNESIUM STEARATE NF

- magnesium sterate

- Magnesiumdistearat

- Magnesiumstearat

- MAGNESIUMSTEARATE,FCC

- Microcrystalline cellulose use as the oral steroid filler

- stearate magnesium

- stearic acid,magnesium stearate

- USP,EP

- Stearic Acid Magnesium(II) Salt

- 武汉硬脂酸镁生产厂家

- MagnesiumStearate

- Magnesium distearate

- Synpro 90

- Octadecanoic acid, magnesium salt

- Dibasic magnesium stearate

- Petrac MG 20NF

- NS-M (salt)

- SM-P

- Stearic acid, magnesium salt

- Synpro Magnesium Stearate 90

- magnesium dioctadecanoate

- Magnesium distearate, pure

- SM 1000

- NP 1500

- Octadecanoic acid, magnesium salt (2:1)

- 70097M6I30

- Magnesium stearate,

- MAGNESIUM STEARATE (II)

- Magnesium stearate [JAN]

- MAGNESIUM STEARATE [MI]

- HSDB 713

- MAGNESIUM STEARATE [VANDF]

- MAGNESII STEARAS [WHO-IP LATIN]

- UNII-70097M6I30

- Magnesium stearate (JP17/NF)

- EINECS 209-150-3

- SCHEMBL935

- MAGNESIUM STEARATE [HSDB]

- AI3-01638

- DTXSID2027208

- DTXCID307208

- 557-04-0

- DB14077

- Magnesium stearate g

- MAGNESIUM STEARATE [WHO-DD]

- C36H70MgO4

- AKOS015915201

- DA-55176

- CHEBI:9254

- HY-Y1054

- NS00080495

- Magnesium stearate [JAN:NF]

- A830764

- CHEMBL2106633

- D02189

- Magnesii stearas

- S0238

- CS-0016049

- Q416713

- MAGNESIUM STEARATE [II]

- DAYCLING

- Magnesium stearate, tech

- Magnesium stearate

-

- MDL: MFCD00036391

- インチ: 1S/2C18H36O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2

- InChIKey: HQKMJHAJHXVSDF-UHFFFAOYSA-L

- ほほえんだ: [Mg+2].[O-]C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O.[O-]C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 630.45700

- どういたいしつりょう: 590.512

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 41

- 回転可能化学結合数: 30

- 複雑さ: 196

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 80.3

じっけんとくせい

- 色と性状: 白い粉末で、油っぽい感じがします。

- 密度みつど: 1.028g/cm3

- ゆうかいてん: 200 °C (lit.)

- ふってん: 359.4°C at 760 mmHg

- フラッシュポイント: 162.4ºC

- 屈折率: 1.45 (25ºC)

- ようかいど: alcohol: insoluble

- すいようせい: 不溶性

- あんていせい: Stable. Incompatible with strong oxidizing agents.

- PSA: 52.60000

- LogP: 12.50830

- ようかいせい: 熱アルコールに溶け、水に溶けない。

- マーカー: 5690

Magnesium stearate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:nwg

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39

- RTECS番号:WI4390000

-

危険物標識:

- リスク用語:R36/37/38

- TSCA:Yes

- セキュリティ用語:S26;S37/39

- ちょぞうじょうけん:冷蔵保存

Magnesium stearate 税関データ

- 税関コード:29157030

- 税関データ:

中国税関コード:

29157030

Magnesium stearate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1085910-2.5kg |

Magnesium stearate |

557-04-0 | 99% | 2.5kg |

¥305 | 2023-04-13 | |

| Ambeed | A232605-500g |

Magnesium(II) Stearate |

557-04-0 | Mg(4-5%) | 500g |

$60.0 | 2025-02-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-250283-1kg |

Magnesium stearate, |

557-04-0 | 1kg |

¥526.00 | 2023-09-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1085910-500g |

Magnesium stearate |

557-04-0 | 99% | 500g |

¥49.00 | 2024-05-08 | |

| BAI LING WEI Technology Co., Ltd. | NG-S107-1G-1G |

Magnesium stearate 1G |

557-04-0 | 1G |

¥ 372 | 2022-04-26 | ||

| TRC | M110345-100g |

Magnesium Stearate |

557-04-0 | 100g |

$ 148.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M47460-500g |

Magnesium(II) Stearate |

557-04-0 | 500g |

¥88.0 | 2021-09-08 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M110510-250g |

Magnesium stearate |

557-04-0 | AR,Mg 4.0-5.0% | 250g |

¥44.90 | 2023-09-02 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000472-500g |

Magnesium stearate |

557-04-0 | USP | 500g |

¥77 | 2023-04-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M47460-1kg |

Magnesium(II) Stearate |

557-04-0 | 1kg |

¥148.0 | 2021-09-08 |

Magnesium stearate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:557-04-0)Magnesium stearate

注文番号:LE18673

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:19

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:557-04-0)Magnesium stearate

注文番号:LE6435

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:49

価格 ($):discuss personally

Magnesium stearate 関連文献

-

JinZhi Li,Fei Wu,Xiao Lin,Lan Shen,YouJie Wang,Yi Feng RSC Adv. 2015 5 69289

-

Mohsin R. Arabiani,Bal Raju K,Surojit Bhunia,Pyla Kranthi Teja,Anurag Lodagekar,Rahul B. Chavan,Nalini R. Shastri,C. Malla Reddy,Pragna Shelat,Divyang Dave CrystEngComm 2019 21 6703

-

Isabel J. Tunna,Bhavik Anil Patel Anal. Methods 2013 5 2523

-

Hannah Carruthers,Don Clark,Fiona C. Clarke,Karen Faulds,Duncan Graham Anal. Methods 2022 14 1862

-

Cheng-Yun Zhu,Jin-Yue Wang,Jin Huang,Guo-Hua Han,Yan-Yan Ji,Xiang-Rong Zhang,Dong Liang New J. Chem. 2019 43 5897

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:557-04-0)硬脂酸镁

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:557-04-0)Magnesium stearate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ